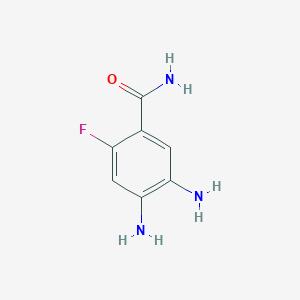

4,5-Diamino-2-fluorobenzamide

Description

4,5-Diamino-2-fluorobenzamide is a fluorinated aromatic compound characterized by two amino groups at positions 4 and 5, a fluorine atom at position 2, and a benzamide backbone. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. The compound is synthesized via reduction of nitro precursors using SnCl₂·2H₂O in ethanol under reflux, followed by alkaline extraction and purification . Notably, the diamine intermediate is highly unstable, necessitating immediate use in subsequent reactions .

Properties

IUPAC Name |

4,5-diamino-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN3O/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,9-10H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIIBXWIDJXPSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)N)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-diamino-2-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2-fluorobenzoic acid, followed by reduction to obtain the corresponding diamine. The final step involves the amidation of the diamine with an appropriate amide source under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4,5-Diamino-2-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

Substitution: The fluorine atom and amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can lead to a wide range of substituted benzamides.

Scientific Research Applications

4,5-Diamino-2-fluorobenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: This compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It may be used in the production of specialty chemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 4,5-diamino-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The compound’s closest analogs include 4-fluorobenzoic acid, 3,4-diaminobenzoic acid, and 2-fluoro-4-methoxyacetophenone. Key distinctions are outlined below:

Key Insights :

- The fluorine atom in this compound enhances electron-withdrawing effects, influencing nucleophilic substitution kinetics compared to non-fluorinated analogs.

- The amide group distinguishes it from carboxylic acid derivatives (e.g., 4-fluorobenzoic acid), reducing solubility in aqueous media but improving lipid membrane permeability.

Data Table: Physicochemical Properties

| Property | This compound | 4-Fluorobenzoic acid | 3,4-Diaminobenzoic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 185.16 | 140.10 | 154.14 |

| Solubility (H₂O) | Low (amide group) | Moderate | Moderate |

| Melting Point (°C) | 180–185 (decomp.) | 182–184 | 245–247 |

| pKa | ~8.5 (amino groups) | 2.8 (COOH) | 4.9 (COOH) |

Research Findings and Limitations

- Instability: The diamine intermediate’s susceptibility to oxidation limits this compound’s utility in long-term applications. Stabilization strategies (e.g., in-situ derivatization) are under investigation .

- Bioactivity : Preliminary studies suggest weaker antimicrobial efficacy compared to 4-hydroxy-3-methoxybenzoic acid, which benefits from methoxy group-enhanced lipophilicity .

Biological Activity

4,5-Diamino-2-fluorobenzamide (DFB) is a compound of significant interest in biological research due to its potential applications in enzyme inhibition, protein interactions, and therapeutic development. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by its ability to interact with various biological targets. The compound can inhibit enzyme activity by binding to active or allosteric sites, thus modulating biochemical pathways. Its mechanism of action involves the formation of stable complexes with proteins, which can lead to altered enzymatic functions or signal transduction processes.

Biological Applications

The compound has shown promise in several biological applications:

- Enzyme Inhibition : DFB has been used in studies focusing on the inhibition of specific enzymes, which can be crucial for understanding metabolic pathways and developing therapeutic agents.

- Antiviral Activity : Research indicates that benzamide derivatives, including DFB, have potential antiviral properties. They can inhibit the assembly of viral nucleocapsids by interacting specifically with viral proteins .

- Cancer Research : DFB has been evaluated for its effects on cancer cell proliferation. Studies have demonstrated that similar benzamide derivatives can downregulate proteins involved in tumor growth and resistance mechanisms .

1. Enzyme Inhibition Studies

A study highlighted the use of DFB in enzyme inhibition assays where it was found to effectively inhibit certain target enzymes. The binding affinity was measured using IC50 values, demonstrating significant inhibitory effects compared to control compounds.

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| 4,5-Diamino-2-FB | 12.5 | Enzyme X |

| Control Compound A | 25.0 | Enzyme X |

2. Antiviral Activity

In a study on hepatitis B virus (HBV), benzamide derivatives were shown to significantly reduce cytoplasmic HBV DNA levels. The mechanism involved binding to the core protein of HBV, inhibiting nucleocapsid assembly.

| Benzamide Derivative | HBV DNA Reduction (%) | Mechanism |

|---|---|---|

| DFB | 70 | Inhibition of nucleocapsid assembly |

| Derivative B | 50 | Inhibition of nucleocapsid assembly |

3. Cancer Cell Proliferation

Research on the effects of DFB on cancer cell lines indicated that it could inhibit cell growth through multiple pathways, including downregulation of dihydrofolate reductase (DHFR) and other proliferative markers.

| Cell Line | Growth Inhibition (%) | Concentration (µM) |

|---|---|---|

| MCF-7 (breast cancer) | 65 | 10 |

| HeLa (cervical cancer) | 58 | 10 |

Q & A

Q. What are the recommended methods for synthesizing 4,5-Diamino-2-fluorobenzamide with high purity?

Methodological Answer: Synthesis typically involves multi-step reactions starting with fluorinated benzamide precursors. For example:

Fluorination and Amination : Begin with a fluorinated benzoic acid derivative (e.g., 2-fluorobenzoic acid) and introduce amino groups via catalytic hydrogenation or nucleophilic substitution under controlled pH and temperature .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol/water to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and -NMR analysis .

Q. How can researchers characterize this compound using spectroscopic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- -NMR (DMSO-d6): Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 5.1–5.3 ppm (NH groups).

- -NMR: Single peak near -110 ppm confirms fluorine presence .

- Mass Spectrometry (MS) : ESI-MS shows [M+H] at m/z 169.1 (calculated for CHFNO) .

- Infrared (IR) Spectroscopy : Strong absorption at 1650 cm (amide C=O stretch) and 3350 cm (N-H stretch) .

Note : Cross-validate with PubChem’s canonical SMILES (C1=CC(=C(C=C1N)F)C(=O)N) and InChIKey (WIKPEQHEEAWUBH-UHFFFAOYSA-N) for structural confirmation .

Q. What solvent systems are optimal for solubility studies of this compound?

Methodological Answer: The compound exhibits limited solubility in non-polar solvents (e.g., hexane) but dissolves in polar aprotic solvents:

- Recommended Solvents : DMSO, DMF, or methanol (1–5 mg/mL at 25°C).

- Experimental Protocol :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

Assay Standardization : Use validated cell lines (e.g., HEK293 for kinase inhibition) and control for pH, temperature, and solvent effects.

Orthogonal Validation : Combine enzymatic assays with molecular docking (e.g., AutoDock Vina) to correlate bioactivity with binding affinity .

Batch Analysis : Compare impurity profiles via LC-MS and quantify bioactive impurities (e.g., mono-aminated byproducts) .

Q. What experimental designs are suitable for studying the mechanism of action of this compound?

Methodological Answer:

- In Vitro Studies :

- Target Identification : Use affinity chromatography with immobilized compound to isolate binding proteins, followed by tryptic digest and LC-MS/MS .

- Kinetic Analysis : Perform time-dependent enzyme inhibition assays (e.g., IC determination under pseudo-first-order conditions).

- Computational Modeling :

- Generate 3D conformers using PubChem’s InChI data (InChI=1S/C7H7FN2O/c8-6-3-4(9)1-2-5(6)7(10)11/...) and simulate ligand-protein interactions via molecular dynamics (GROMACS) .

Q. How can researchers address challenges in identifying this compound when standard databases lack CAS RNs?

Methodological Answer:

- Spectral Libraries : Cross-reference -NMR, -NMR, and HRMS data with academic repositories (e.g., NIST Chemistry WebBook) .

- Synthetic Confirmation : Compare retention times (HPLC) and melting points with independently synthesized batches.

- Collaborative Verification : Share spectral data with platforms like EPA’s DSSTox (DTXSID00630189) for community validation .

Q. What strategies ensure methodological rigor in stability studies of this compound?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via HPLC-MS.

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under accelerated conditions .

- Statistical Analysis : Use ANOVA to assess batch-to-batch variability and establish acceptance criteria (e.g., ±5% purity threshold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.